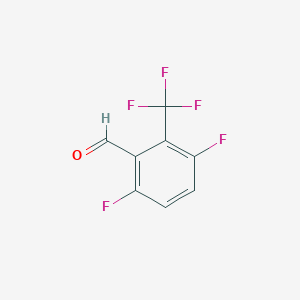

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde

Description

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde (CAS RN: 104044-26-0) is a fluorinated benzaldehyde derivative with the molecular formula C₈H₃F₅O and a molecular weight of 210.1 g/mol . This compound features a trifluoromethyl (-CF₃) group at the 2-position and fluorine atoms at the 3- and 6-positions of the benzene ring. The strategic placement of electron-withdrawing fluorine and trifluoromethyl groups significantly influences its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. It is commercially available with a purity of ≥95% and is utilized in reactions such as condensation, nucleophilic aromatic substitution, and hydrazone formation .

Propriétés

IUPAC Name |

3,6-difluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZNQWFNGNKWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde typically involves the fluorination of a suitable benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst .

Industrial Production Methods: In an industrial setting, the production of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like or .

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as or .

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Major Products:

Oxidation: 3,6-Difluoro-2-(trifluoromethyl)benzoic acid.

Reduction: 3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of fluorinated pharmaceuticals and agrochemicals due to its unique electronic properties .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated groups enhance the compound’s stability and binding affinity to biological targets .

Medicine: 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mécanisme D'action

The mechanism of action of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and fluorine groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can modulate the activity of target proteins. This compound can inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional similarities of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde to other benzaldehyde derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison with five analogues:

Table 1. Structural and Physicochemical Properties of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde and Analogues

Structural and Electronic Differences

- Trifluoromethyl vs. Methyl Groups : The trifluoromethyl group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde group compared to 3,6-Difluoro-2-methylbenzaldehyde (methyl group, less electron-withdrawing) .

- Substituent Positions : The 2-CF₃ and 3,6-F arrangement in the target compound creates a sterically hindered and electron-deficient aromatic ring, contrasting with 4-(Trifluoromethyl)benzaldehyde, where the CF₃ group at the para position allows for symmetrical electronic effects .

- Heterocyclic vs.

Research Findings and Key Observations

Synthetic Efficiency : 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde exhibits faster reaction rates in hydrazone formation than 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde, attributed to its electron-deficient aromatic core .

Thermal Stability : The trifluoromethyl group confers higher thermal stability (decomposition >250°C) compared to methylated analogues, which degrade at lower temperatures .

Solubility : Pyridine-containing derivatives (e.g., 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde) show improved aqueous solubility due to nitrogen’s polarity, unlike the hydrophobic target compound .

Activité Biologique

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms significantly alters the compound's lipophilicity, reactivity, and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is characterized by:

- Molecular Formula : C9H4F5O

- Molecular Weight : 224.12 g/mol

- Structure : The compound features a benzaldehyde functional group with two fluorine substituents at the 3 and 6 positions and a trifluoromethyl group at the 2 position.

Biological Activity Overview

The biological activity of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. A study demonstrated that similar trifluoromethyl-substituted benzaldehydes display significant inhibitory effects against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes due to increased lipophilicity associated with fluorination .

2. Enzyme Inhibition

Inhibitors targeting specific enzymes have shown promise in treating various diseases. Compounds structurally related to 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde have been evaluated for their ability to inhibit prolyl-specific oligopeptidase (POP), an enzyme implicated in neurodegenerative disorders. One study reported IC50 values ranging from 10.14 to 41.73 μM for thiosemicarbazones derived from related benzaldehydes, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Case Study 1: Enzyme Inhibition

A recent investigation into the enzyme inhibition properties of thiosemicarbazones derived from related benzaldehydes showed promising results against POP. The most active compound exhibited competitive inhibition with a Ki value of 13.66 μM, indicating that modifications to the benzaldehyde structure can enhance bioactivity significantly .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of trifluoromethyl-substituted benzaldehydes against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) suggesting a strong correlation between fluorine substitution and antimicrobial activity .

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | IC50/Ki Values | Notes |

|---|---|---|---|

| Enzyme Inhibition | Thiosemicarbazones (related) | IC50: 10.14 - 41.73 μM | Effective against POP |

| Antimicrobial Activity | Trifluoromethyl-benzaldehydes | MIC: Varies | Effective against S. aureus and E. coli |

| Anti-inflammatory Effects | Related Fluorinated Compounds | Not specified | Modulates cytokine release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.